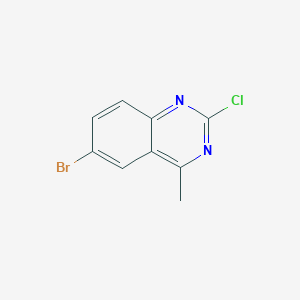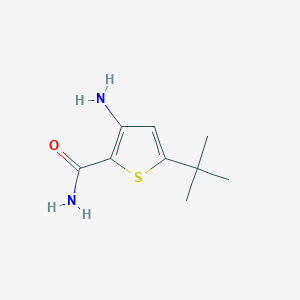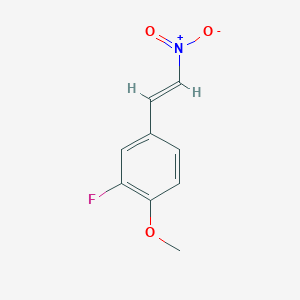
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene, also known as FMNVB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzene and is known for its unique chemical properties, which make it a valuable tool in research. In
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is essential for cancer cell survival. By inhibiting this enzyme, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of cellular metabolism. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several advantages as a research tool, including its ability to inhibit cancer cell growth and its unique chemical properties, which make it an excellent candidate for the development of new materials. However, there are also limitations to its use in lab experiments. For example, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. One potential avenue is the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene could be used to develop new materials with unique properties, which could have applications in a range of fields, including electronics and energy storage.
In conclusion, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a valuable tool in scientific research, with potential applications in drug development, materials science, and chemical biology. Its unique chemical properties make it an excellent candidate for these applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. This synthesis method is relatively simple and can be performed under mild conditions, which makes it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used in various scientific research applications, including the development of new drugs, materials science, and chemical biology. One of the most significant applications of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is in the development of new drugs. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used to develop new materials, including polymers and liquid crystals. Its unique chemical properties make it an excellent candidate for these applications.
Eigenschaften
CAS-Nummer |
189753-33-1 |
|---|---|
Molekularformel |
C9H8FNO3 |
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI-Schlüssel |
NBRBTSOZKVSPSK-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Synonyme |
2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



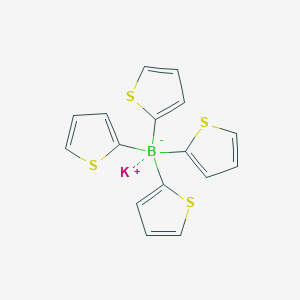
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
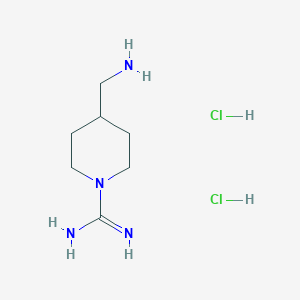

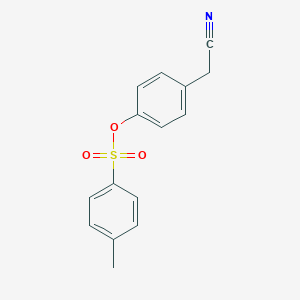
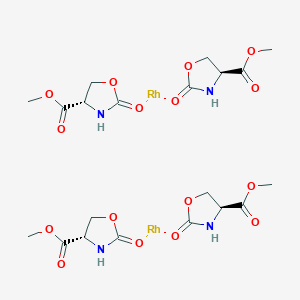



![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

